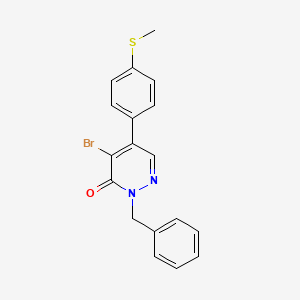
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a benzyl group, a bromo substituent, and a methylthio phenyl group attached to a pyridazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Methylthio Phenyl Group: The methylthio phenyl group can be attached through a nucleophilic substitution reaction using a methylthio phenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo substituent can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyridazinone derivatives.
Substitution: Amino, thio, or alkoxy-substituted pyridazinone derivatives.
科学的研究の応用
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
類似化合物との比較
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one can be compared with other similar compounds, such as:
2-benzyl-4-chloro-5-[4-(methylthio)phenyl]-3(2H)-pyridazinone: Similar structure but with a chlorine atom instead of bromine.
2-benzyl-4-bromo-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone: Similar structure but with a methylsulfonyl group instead of a methylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C18H15BrN2OS |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H15BrN2OS/c1-23-15-9-7-14(8-10-15)16-11-20-21(18(22)17(16)19)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChIキー |
JCDIBZWZLPWSFF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














